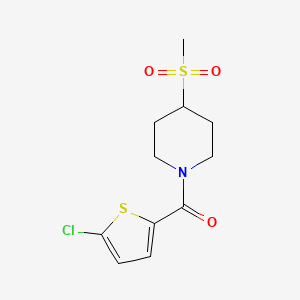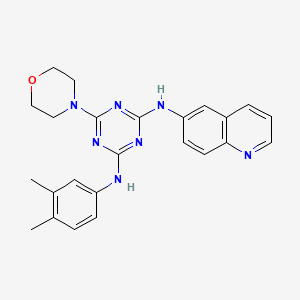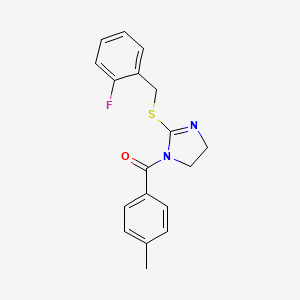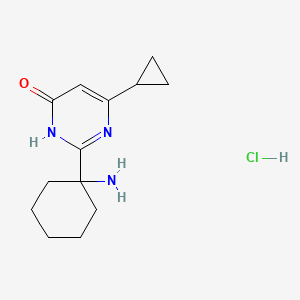
(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” consists of a chlorothiophenyl group, a methylsulfonyl group, and a piperidinyl group. The exact structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 307.81. Further physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Wissenschaftliche Forschungsanwendungen
Analytical Methods for Basic Drugs
One potential area of research could involve the development of advanced analytical methods to study compounds with similar structures to "(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone". For instance, HPLC and other chromatographic techniques have been extensively used to analyze basic drugs and their metabolites, where compounds with similar structural features could serve as model compounds or standards in method development (Flanagan et al., 2001).
Environmental Fate and Biodegradation
Research into the environmental fate and biodegradation of chlorinated organic compounds, including those related to thiophene derivatives, is crucial. These studies help in understanding how such compounds behave in the environment, their persistence, and their breakdown products. This knowledge is essential for assessing environmental impact and for the development of remediation strategies for contaminated sites (Fukayama et al., 1986).
Methanogenesis and Environmental Microbiology
Another research area could involve the study of methanogenic pathways in environmental microbiology, where compounds like "this compound" might play a role as inhibitors or substrates in the microbial metabolism processes. Understanding these interactions can shed light on methane production and consumption in various ecosystems, contributing to our knowledge of greenhouse gas emissions and carbon cycling (Conrad, 2005).
Novel Drug Discovery and Development
While direct application in drug discovery and development is excluded based on the provided criteria, it's worth noting that structural analogs and derivatives of complex organic compounds often serve as a basis for the development of new therapeutic agents. Research in this area focuses on understanding the molecular interactions, pharmacodynamics, and pharmacokinetics of these compounds, aiming at identifying novel drug candidates for various diseases.
Material Science and Organic Electronics
Compounds with thiophene units are of significant interest in the field of material science, particularly in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area focuses on synthesizing new organic semiconductors with improved charge transport properties, stability, and efficiency (Xuan, 2020).
Safety and Hazards
As this compound is used for research purposes only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. Detailed safety and hazard information should be provided in the Material Safety Data Sheet (MSDS) for this compound.
Zukünftige Richtungen
The future directions for research on “(5-Chlorothiophen-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone” could involve further exploration of its potential biological activities, such as its effects on the PI3K/AKT/mTOR pathway . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c1-18(15,16)8-4-6-13(7-5-8)11(14)9-2-3-10(12)17-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSFPFYLXHHMGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)





![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)


